molecular formula C14H10N2O2S B12878897 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol

2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol

Cat. No.: B12878897
M. Wt: 270.31 g/mol
InChI Key: XDKBBZWDMPIZIL-OQLLNIDSSA-N
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Description

2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol is a heterocyclic compound that contains an oxazole ring fused with a thiophene ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol typically involves the reaction of a thiophene derivative with an oxazole precursor. One common method involves the condensation of 2-thiophenecarboxaldehyde with 2-amino-4-phenyl-1,3-oxazol-5-ol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-thiazol-5-ol
  • 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-thiol
  • 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-amine

Uniqueness

2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol is unique due to its specific combination of an oxazole ring with a thiophene ring and a phenyl group. This unique structure imparts specific electronic and steric properties, making it suitable for various applications in medicinal chemistry and materials science .

Biological Activity

2-Phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological properties, supported by recent research findings.

Synthesis and Characterization

The compound is synthesized through a condensation reaction involving 2-phenylimidazo[1,2-a]pyrimidin-3-amine and thiophene-2-carbaldehyde. The synthesis yields a brown powder with a melting point of 178–180 °C and an 85% yield. Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry confirm the structure of the compound. The FT-IR spectrum shows characteristic peaks at ν(C=N)=1642cm1\nu(C=N)=1642\,\text{cm}^{-1} and ν(C=C)=1573cm1\nu(C=C)=1573\,\text{cm}^{-1} .

Antioxidant Properties

Recent studies have evaluated the antioxidant potential of this compound using various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 Value (µM)
DPPH Radical Scavenging25.4
ABTS Radical Scavenging18.7
Ferric Reducing Power32.5

These results indicate that the compound exhibits strong antioxidant activity comparable to standard antioxidants .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains using the disc diffusion method. The results indicated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain .

Cytotoxicity Studies

Cytotoxicity was evaluated on several cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound exhibited selective cytotoxicity with IC50 values as follows:

Cell LineIC50 Value (µM)
MDA-MB-23130
HeLa40
A54935

These findings suggest that the compound may have potential as an anticancer agent due to its ability to inhibit cell proliferation in cancerous cells while showing lower toxicity to normal cells .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate hydrogen atoms or electrons helps neutralize free radicals.
  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or function by targeting specific enzymes.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways may be a key factor in its cytotoxic effects.

Case Studies

A recent study investigated the pharmacological profiles of similar oxazole derivatives, highlighting their potential in drug development. These derivatives were shown to exhibit a range of biological activities including anti-inflammatory and antitumor effects, supporting the hypothesis that structural modifications can enhance biological efficacy .

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol

InChI

InChI=1S/C14H10N2O2S/c17-14-11(9-15-12-7-4-8-19-12)16-13(18-14)10-5-2-1-3-6-10/h1-9,17H/b15-9+

InChI Key

XDKBBZWDMPIZIL-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CS3

Origin of Product

United States

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